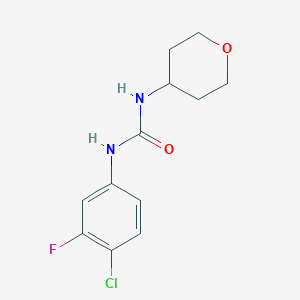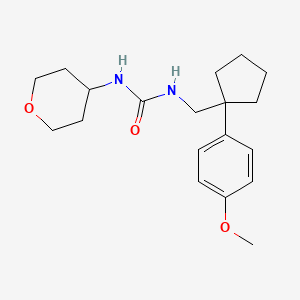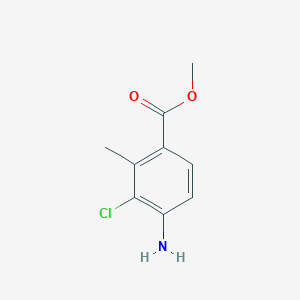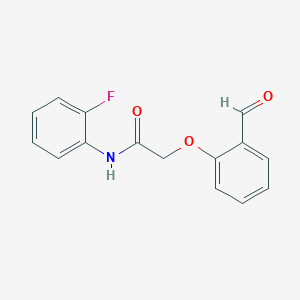
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, agricultural chemistry, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been extensively studied. It has been found to inhibit the activity of enzymes involved in DNA synthesis and photosynthesis. This inhibition leads to the disruption of the normal cellular processes in cancer cells, fungi, and weeds, ultimately leading to their death.
Biochemical and Physiological Effects:
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been shown to have different biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi. In agricultural chemistry, this compound has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, this compound has been found to improve the properties of materials such as polymers and composites.
実験室実験の利点と制限
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One of the limitations is that it may have different effects depending on the application, and further studies are needed to fully understand its potential. Another limitation is that it may have toxic effects on living organisms, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for the research on 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea. One direction is to further investigate its potential applications in medicinal chemistry, agricultural chemistry, and material science. Another direction is to study its toxic effects on living organisms and develop safety guidelines for handling this compound. Additionally, further studies are needed to fully understand its mechanism of action and develop new derivatives with improved properties. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
合成法
The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-chloro-3-fluoroaniline with oxan-4-yl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with urea to obtain 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea. Other methods involve the use of different starting materials and catalysts.
科学的研究の応用
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been found to have potential applications in various areas of scientific research. In medicinal chemistry, this compound has been studied for its anticancer and antifungal activities. It has been shown to inhibit the growth of cancer cells and fungi by interfering with their DNA synthesis. In agricultural chemistry, this compound has been studied for its herbicidal properties. It has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, this compound has been studied for its potential applications in the development of new materials with improved properties.
特性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-10-2-1-9(7-11(10)14)16-12(17)15-8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVDPUARQBBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)


![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)


![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)
